1,2-Benzenedisulfonyl fluoride
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Overview
Description
1,2-Benzenedisulfonyl fluoride is a chemical compound with the molecular formula C6H4F2O4S2 and a molecular weight of 242.22 g/mol . It is a solid at room temperature and is known for its application in click chemistry, particularly as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Preparation Methods
The synthesis of 1,2-Benzenedisulfonyl fluoride typically involves the reaction of benzene with sulfuryl fluoride under specific conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,2-Benzenedisulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Click Chemistry: This compound is particularly noted for its role in click chemistry, where it forms stable bonds with proteins or nucleic acids.
Common reagents used in these reactions include nucleophiles like amines and alcohols, and the major products formed are typically sulfonamide or sulfonate derivatives .
Scientific Research Applications
1,2-Benzenedisulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the modification of biomolecules, aiding in the study of protein and nucleic acid interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenedisulfonyl fluoride involves its ability to form stable covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction is facilitated by the sulfonyl fluoride group, which acts as an electrophile, reacting with nucleophiles such as amines or thiols . This property makes it a valuable tool in bioconjugation and molecular labeling.
Comparison with Similar Compounds
1,2-Benzenedisulfonyl fluoride can be compared with other sulfonyl fluorides such as:
- Benzenesulfonyl fluoride
- 1,3-Benzenedisulfonyl fluoride
- 4-Methoxybenzenesulfonyl fluoride
These compounds share similar chemical properties but differ in their specific applications and reactivity. For instance, this compound is unique in its ability to form stable -SO2- linkages, making it particularly useful in click chemistry .
Properties
CAS No. |
115560-96-8 |
---|---|
Molecular Formula |
C6H4F2O4S2 |
Molecular Weight |
242.2 g/mol |
IUPAC Name |
benzene-1,2-disulfonyl fluoride |
InChI |
InChI=1S/C6H4F2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H |
InChI Key |
DNXLZBKMVRTNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)F)S(=O)(=O)F |
Origin of Product |
United States |
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